molecular formula C7H7Cl3N2O B1409134 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride CAS No. 1616876-97-1

6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride

Cat. No.: B1409134
CAS No.: 1616876-97-1
M. Wt: 241.5 g/mol
InChI Key: VSAFJFPKWGNMAY-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride (CAS 1616876-97-1) is a high-purity chemical building block offered for research and development purposes. This compound features a molecular formula of C7H7Cl3N2O and a molecular weight of 241.50 g/mol . As a functionalized imidazopyridine, it serves as a versatile precursor in organic synthesis and medicinal chemistry. The presence of both chloro and hydroxy substituents on the fused bicyclic core allows for further derivatization, making it a valuable scaffold for constructing more complex molecules. Researchers utilize this compound in the exploration of new pharmaceutical agents, particularly in the development of kinase inhibitors and other biologically active small molecules. The dihydrochloride salt form enhances its stability and solubility for various experimental applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Proper laboratory handling procedures should be followed. For specific handling and storage information, please consult the available Safety Data Sheets (SDS) for related compounds . The product requires cold-chain transportation to ensure stability and is shipped from global stock locations to support the international research community .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridin-8-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O.2ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;;/h1-4,11H;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAFJFPKWGNMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)O)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of the Key Intermediate

The synthesis begins with the formation of a suitable precursor, typically 3-amino-6-chloropyridazine , which serves as the starting heterocyclic core. This compound can be synthesized via chlorination and amino substitution of pyridazine derivatives or obtained commercially.

Step 2: Formation of the Imidazo[1,2-a]pyridine Core

The core heterocycle is constructed through a cyclization reaction involving nucleophilic substitution and intramolecular cyclization :

  • Reactants : 3-amino-6-chloropyridazine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a suitable electrophile such as bromoacetonitrile .
  • Conditions : The reaction is carried out at elevated temperatures (40–100°C) in an aprotic solvent like acetonitrile or dimethylformamide (DMF) for 2–8 hours, as demonstrated in patent CN112321592B.

Step 3: Cyclization to Form the Imidazo Ring

The intermediate reacts with bromoacetonitrile under reflux conditions (50–160°C) to induce cyclization, forming the fused imidazo[1,2-a]pyridine ring system with a nitrile group at the 3-position. The reaction is typically performed with a base such as saturated sodium carbonate to facilitate deprotonation and promote ring closure.

Step 4: Conversion to 8-Hydroxy Derivative

The key step involves selective hydroxylation at the 8-position of the imidazo[1,2-a]pyridine. This is achieved via oxidative hydroxylation using reagents like hydrogen peroxide or potassium permanganate under controlled conditions to avoid over-oxidation.

Step 5: Quaternization and Formation of Dihydrochloride Salt

The final step involves quaternization of the nitrogen atom at the 8-position (or relevant nitrogen site) with hydrochloric acid to form the dihydrochloride salt . This process ensures the compound's stability and solubility for pharmaceutical applications.

Reaction Conditions and Data Summary

Step Reactants Solvent Temperature Time Key Notes
1 3-amino-6-chloropyridazine + DMF-DMA DMF 40–100°C 2–8 h Formation of intermediate N,N-dimethyl-N'-3-(6-chloropyridazine)yl-formamidine
2 Intermediate + bromoacetonitrile Acetonitrile 50–160°C 3–15 h Cyclization to imidazo[1,2-a]pyridine core
3 Crude product Ethyl acetate Room temp Extraction and purification
4 Hydroxylation reagents Water or alcohols Controlled (e.g., 0–50°C) Several hours Selective hydroxylation at position 8
5 Acidic conditions Hydrochloric acid Reflux Salt formation

Data Tables and Research Findings

Table 1: Summary of Key Reaction Conditions for Synthesis

Step Reactants Solvent Temperature Duration Yield Purity Notes
1 3-Amino-6-chloropyridazine + DMF-DMA DMF 40–100°C 2–8 h Not specified Not specified Intermediate formation
2 Intermediate + bromoacetonitrile Acetonitrile 50–160°C 3–15 h Not specified Not specified Cyclization step
4 Hydroxylation reagents Water/H2O2 0–50°C Several hours Not specified Not specified Hydroxylation at 8-position
5 Hydroxylated compound + HCl Reflux Reflux Not specified Not specified Dihydrochloride salt Final product

Research Findings

  • The reaction temperature and duration critically influence the yield and purity, with optimal conditions at approximately 100°C for cyclization.
  • The hydroxylation step requires precise control to prevent over-oxidation, with mild oxidants like hydrogen peroxide preferred.
  • The salt formation enhances stability and solubility, essential for pharmaceutical applications.

Notes on Methodology and Optimization

  • Reagent Purity : High-purity starting materials are essential to minimize impurities.
  • Reaction Monitoring : Techniques such as TLC, NMR, and LC-MS are employed to monitor reaction progress.
  • Purification : Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures high purity.
  • Scale-Up Considerations : Continuous flow reactors and automation improve reproducibility and safety in industrial-scale synthesis.

Additional Considerations

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and alkylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride

  • Molecular Formula : C₇H₇BrCl₂N₂O
  • Molecular Weight : 285.96 g/mol
  • Higher molecular weight (285.96 vs. 241.51) reduces molar solubility but improves lipophilicity (logP: ~1.2 vs. ~0.8 estimated) . Limited commercial availability compared to the chloro analogue .

6-Chloro-8-iodo-imidazo[1,2-a]pyridine Hydrochloride

  • Molecular Formula : C₇H₅Cl₂IN₂
  • Molecular Weight : 314.94 g/mol
  • Lower aqueous solubility due to the absence of a hydroxyl group and increased halogen size .

Table 1: Halogenated Derivatives Comparison

Compound Molecular Weight (g/mol) Halogen Solubility (mg/mL) LogP (Estimated)
6-Chloroimidazo[...]-8-ol diHCl 241.51 Cl >50 (H₂O) 0.8
6-Bromoimidazo[...]-8-ol diHCl 285.96 Br ~30 (H₂O) 1.2
6-Chloro-8-iodo[...] HCl 314.94 Cl, I <10 (H₂O) 1.5

Functional Group Modifications

8-Amino Substituted Derivatives

  • Example: 8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide dihydrochloride (Compound 38) Key Features:
  • Carboxamide and piperidinyl groups enhance blood-brain barrier penetration (CNS applications).
  • Higher molecular weight (MW: ~550 g/mol) reduces solubility but improves target specificity.
  • Melting point: 200°C, indicative of crystalline stability.

Hydroxyl vs. Aminomethyl Substitutions

  • Example: 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride Molecular Formula: C₈H₁₁Cl₂N₃O Key Differences:
  • Aminomethyl group introduces a basic nitrogen (pKa ~9.5), increasing water solubility at physiological pH compared to the hydroxyl analogue (pKa ~10.5) .

Table 2: Functional Group Impact

Compound Substituent Molecular Weight (g/mol) Solubility (H₂O) Application
Target Compound 6-Cl, 8-OH 241.51 High Broad screening
Compound 38 6-CONH2, 8-NH2 ~550 Moderate CNS-targeted therapy
2-(Aminomethyl)[...] diHCl 8-OH, 2-CH₂NH₂ 236.10 Very High Solubility-driven assays

Research Implications

  • Halogen Effects : Chlorine offers a balance between reactivity and stability, whereas bromine/iodine derivatives are more suited for specialized applications (e.g., radiolabeling or heavy-atom crystallography) .
  • Functional Groups: Hydroxyl and amino groups enhance solubility and target engagement, while carboxamide and piperazinyl moieties improve pharmacokinetics .

Table 3: Key Research Findings

Property 6-Chloroimidazo[...]-8-ol diHCl 6-Bromo Analogue 8-Amino Derivatives
Solubility in H₂O High Moderate Variable
Metabolic Stability Moderate Low High
Synthetic Complexity Moderate High High
Commercial Availability Widely available Limited Custom synthesis

Biological Activity

6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological activities. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

  • Molecular Formula : C₈H₆Cl₂N₂O
  • Molecular Weight : 211.05 g/mol
  • Structure : The compound features a chloro substituent at the 6-position of the imidazo[1,2-a]pyridine ring and a hydroxyl group at the 8-position.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli4 µg/mL
Staphylococcus aureus2 µg/mL
Candida albicans8 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.

Case Study: Cell Cycle Arrest

In a study involving HCC827 lung cancer cells, treatment with this compound resulted in a significant G2/M phase block. The percentage of cells in the G2/M phase increased from 20.84% in the control group to 52.21% after treatment for 48 hours. This was accompanied by decreased levels of cyclin B1 and CDK1 proteins, indicating effective disruption of cell cycle regulation .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is known to inhibit key enzymes involved in cellular processes critical for pathogen survival and cancer cell proliferation.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound inhibits enzymes associated with metabolic pathways in cancer cells.
  • Induction of Apoptosis : Treatment leads to increased expression of pro-apoptotic factors such as cleaved caspase-9 and PARP .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy. Modifications to the imidazo[1,2-a]pyridine scaffold have been explored to enhance biological activity while minimizing toxicity.

Table 2: Structure-Activity Relationship Findings

ModificationEffect on ActivityReference
Hydroxyl Group at C8Enhances anticancer activity
Chlorine at C6Increases antimicrobial potency
Variations in SubstituentsAltered binding affinity and selectivity

Q & A

Basic Research Question

  • Recrystallization : Ethanol/water (3:1 v/v) achieves >95% purity by exploiting pH-dependent solubility .
  • Column Chromatography : Silica gel with eluents like dichloromethane:methanol (9:1) removes byproducts (e.g., unreacted precursors) .
    HPLC (C18 column, 0.1% TFA in acetonitrile/water) is used for analytical validation .

How can the biological activity of this compound be evaluated in medicinal chemistry studies?

Advanced Research Question

  • In Vitro Assays : Test inhibition of kinases (IC50 via ADP-Glo™) or antimicrobial activity (MIC against S. aureus). Structural analogs show IC50 < 20 µM for kinase targets .
  • SAR Studies : Compare with 6-bromo and 6-fluoro analogs to assess halogen effects on potency. Bromine’s larger size enhances hydrophobic interactions but reduces solubility .

How does pH influence the stability and reactivity of this compound?

Basic Research Question

  • Acidic Conditions (pH < 3) : The dihydrochloride salt remains stable, but freebase forms precipitate.
  • Neutral/Basic Conditions (pH 7–9) : Hydroxyl group deprotonation triggers ring-opening reactions, limiting utility in aqueous media. Buffered solutions (e.g., phosphate, pH 5–6) optimize stability for biological assays .

What mechanistic insights explain its interactions with biological targets?

Advanced Research Question

  • Fluorescent Probing : The hydroxyl group acts as a hydrogen-bond donor, enhancing binding to ATP-binding pockets (e.g., kinases). pH-dependent fluorescence quenching (λex 320 nm) monitors target engagement .
  • Metabolic Studies : Nitroreductase-mediated reduction of nitro analogs generates reactive intermediates, suggesting potential prodrug applications .

How can computational methods guide reaction design for derivatives?

Advanced Research Question

  • DFT Calculations : Predict regioselectivity by mapping LUMO distributions (e.g., 3- and 7-positions for electrophilic attack) .
  • Molecular Dynamics : Simulate solvent effects on transition states to optimize cross-coupling conditions (e.g., THF vs. DMF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride
Reactant of Route 2
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6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride

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